2,3,5,6-Tetrafluorophenol
Overview
Description
2,3,5,6-Tetrafluorophenol is a chemical compound with the linear formula HC6F4OH . It has a molecular weight of 166.07 . It is used as a reagent in the preparation of polyfluorophenyl ester-terminated homobifunctional cross-linkers to be used in protein conjugation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOc1c(F)c(F)cc(F)c1F
. The InChI key for this compound is PBYIIRLNRCVTMQ-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it is known that hazardous reactions do not occur under normal processing .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 140 °C and a melting point of 37-39 °C .Scientific Research Applications
Emission Spectra Studies
The emission spectra of 2,3,5,6-tetrafluorophenol cations in the gaseous phase have been studied, revealing insights into electronic transitions and the properties of these cations. This research provides valuable information for understanding the fundamental characteristics of fluoro-substituted phenols (Maier, Marthaler, Mohraz, & Shiley, 1980).
pH-Sensitive Probes in Liposomal Systems
This compound has been investigated as a pH-sensitive probe in mixed liposomal systems. This research is significant for understanding how these probes interact with different lipid membranes, which is crucial for applications in biochemical and medical research (Gasbarri & Angelini, 2014).
Laser Induced Fluorescence in Matrix
The laser-induced fluorescence spectra of this compound cations in a neon matrix have been obtained, providing detailed insights into the spectral characteristics and electronic states of these molecules (Bondybey, English, Miller, & Shiley, 1983).
Cytochrome P450-Mediated Oxidation
A study on the cytochrome P450-mediated oxidation of this compound shows its conversion to tetrafluorohydroquinone, providing insights into biochemical reactions and potential applications in understanding metabolic pathways (Besten, Bladeren, Duizer, Vervoort, & Rietjens, 1993).
Electron Paramagnetic Resonance Spectroscopy
Research on 2,3,5,6-tetrafluorophenylnitren-4-yl using electron paramagnetic resonance (EPR) spectroscopy has provided new insights into the electronic properties of this radical, which is valuable for understanding high-energy molecular states (Sander, Grote, Kossmann, & Neese, 2008).
Synthesis Methods
An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol has been developed, which is crucial for producing this compound for various research applications (Tretyakov, Maksimov, Nikul’shin, & Mezhenkova, 2021).
Application in Lithium-Ion Batteries
This compound derivatives have been investigated for use as additives in lithium-ion batteries, contributing to the development of safer and more efficient energy storage technologies (Weng, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2011).
Photostability in Organic Compounds
Research on the stabilization of certain organic compounds against electrocyclization, with this compound as a key component, has implications for the development of photostable materials (Freudenberg, Rominger, & Bunz, 2016).
Precursor for Radiolabeling in PET Imaging
The synthesis of compounds derived from this compound has been explored for use in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine (Davis & Fettinger, 2018).
Development of Low Surface Energy Materials
Studies on fluorinated styrene-based materials incorporating this compound have been conducted, providing insights into the development of materials with low surface energy, which have wide-ranging applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Sterically Encumbered Systems for Phosphorus Centers
Research on tetraarylphenyls, including this compound derivatives, has been conducted to develop compounds with low-coordinate phosphorus centers, which are significant in the field of inorganic chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Dechlorination by Anaerobic Microorganisms
The dechlorination of a polychlorinated biphenyl congener by anaerobic microorganisms, involving this compound, has been studied, providing insights into environmental remediation processes (Van Dort & Bedard, 1991).
Fluorescence Emission in Optoelectronic Devices
The optical properties of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, including fluorescence emission, have been investigated, contributing to the design of energy technology systems (Rubino, Camellini, & Kriegel, 2021).
Porphyrin Synthesis
An efficient synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a compound derived from this compound, has been developed for use in porphyrin synthesis, which has implications in the field of organic chemistry (Leroy et al., 2004).
Development of Fluorescent Sensors
The construction of new arene-ruthenium rectangles using this compound derivatives and their application in the fluorescent detection of nitroaromatics has been researched, important for developing sensitive chemical sensors (Dubey et al., 2014).
Safety and Hazards
2,3,5,6-Tetrafluorophenol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
2,3,5,6-tetrafluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYIIRLNRCVTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227695 | |
Record name | 2,3,5,6-Tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-39-1 | |
Record name | 2,3,5,6-Tetrafluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 769-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRAFLUOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNA118I5TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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